molecular formula C10H14OS B576489 Methyl(3-phenylpropyl) sulfoxide CAS No. 14198-13-1

Methyl(3-phenylpropyl) sulfoxide

Cat. No.: B576489
CAS No.: 14198-13-1
M. Wt: 182.281
InChI Key: JHXQPKDLLLSOKV-UHFFFAOYSA-N
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Description

Methyl(3-phenylpropyl) sulfoxide is an organosulfur compound featuring a sulfinyl functional group attached to a methyl group and a 3-phenylpropyl group. This structure classifies it as a sulfoxide, a family of compounds known for their polarity and stability . Sulfoxides are widely employed in organic synthesis as versatile intermediates and chiral auxiliaries due to the inherent chirality at the sulfur atom when attached to two different carbon groups . This property makes them valuable for conducting asymmetric reactions to create enantiomerically enriched molecules, which is a critical process in medicinal chemistry and the development of pharmaceuticals. Researchers utilize such sulfoxides in various transformations, including carbon-carbon bond-forming reactions and as precursors to other functional groups. The compound is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

14198-13-1

Molecular Formula

C10H14OS

Molecular Weight

182.281

IUPAC Name

3-methylsulfinylpropylbenzene

InChI

InChI=1S/C10H14OS/c1-12(11)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3

InChI Key

JHXQPKDLLLSOKV-UHFFFAOYSA-N

SMILES

CS(=O)CCCC1=CC=CC=C1

Synonyms

Methyl(3-phenylpropyl) sulfoxide

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • The 3-phenylpropyl group in this compound provides a balance between steric bulk and electronic effects, enabling predictable elimination pathways.
  • Methyl vinyl sulfoxide’s elevated ΔH‡ (41.6 kcal/mol ) suggests reduced reactivity under thermal stress compared to this compound, likely due to conjugation stabilizing the transition state .

Functional Group and Substituent Effects

  • This compound vs. Methyl phenyl sulfoxide is utilized as a pharmaceutical intermediate (e.g., in HIV-protease inhibitors like nelfinavir) due to its chiral sulfoxide moiety . In contrast, this compound’s applications remain underexplored but may relate to its thermal behavior in synthetic chemistry.

Research Implications and Gaps

  • Thermal Studies : The lower ΔH‡ of this compound compared to methyl vinyl sulfoxide makes it a more reactive candidate for controlled elimination reactions in organic synthesis .
  • Biological Potential: While methyl phenyl sulfoxide is employed in pharmaceuticals, this compound’s bioactivity remains unstudied. Its structural similarity to dopamine transporter ligands (e.g., GBR 12909, which contains a 3-phenylpropyl group ) warrants investigation for CNS applications.
  • Safety Data : Empirical toxicological and ecological data for this compound are needed to refine handling protocols.

Q & A

Basic: What are the recommended synthetic routes for Methyl(3-phenylpropyl) sulfoxide?

Methodological Answer:
this compound is typically synthesized via oxidation of the corresponding sulfide (methyl(3-phenylpropyl) sulfide) using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). The reaction is conducted in anhydrous dichloromethane or methanol under controlled temperatures (0–25°C) to prevent over-oxidation to sulfones . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Confirm purity via GC (>98% purity) and structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H NMR (δ ~2.5–3.5 ppm for S=O adjacent CH₂ groups) and ¹³C NMR (δ ~50–60 ppm for sulfoxide-attached carbons).
  • Mass Spectrometry : HRMS to confirm molecular ion [M+H]⁺ (expected m/z ~196.2 for C₁₀H₁₄OS).
  • HPLC-PDA : To assess purity and detect sulfide/sulfone impurities.
  • Melting Point Analysis : Reported range 26–29°C; discrepancies may indicate polymorphic forms or impurities .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:
Discrepancies often arise from variations in experimental conditions or sample purity. For example:

  • Solubility Conflicts : Use differential scanning calorimetry (DSC) to confirm melting points and thermogravimetric analysis (TGA) to assess decomposition thresholds. Cross-validate with Hansen solubility parameters using solvents like DMSO or ethanol .
  • Stability Under Light/Heat : Conduct accelerated stability studies (40–60°C, UV/visible light exposure) with HPLC monitoring. Decomposition products (e.g., SOₓ) can be quantified via gas chromatography-mass spectrometry (GC-MS) .

Advanced: What experimental designs are optimal for studying the sulfoxide group’s reactivity in nucleophilic substitutions?

Methodological Answer:
The sulfoxide group’s electron-withdrawing nature enhances electrophilicity. To investigate:

  • Kinetic Studies : Use polar aprotic solvents (e.g., DMF) and track reaction progress via ¹H NMR. Compare rates with non-sulfoxide analogs.
  • Stereochemical Outcomes : Employ chiral oxidizing agents (e.g., Sharpless conditions) to generate enantiopure sulfoxide, then analyze substitutions using circular dichroism (CD) .
  • Competitive Reactions : Design experiments with competing nucleophiles (e.g., amines vs. thiols) to assess regioselectivity .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:
Based on SDS data for analogous sulfoxides:

  • Storage : Protect from light in sealed glass containers under inert gas (N₂/Ar) at 2–10°C .
  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing or reactions .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How does the sulfoxide moiety influence biological activity in medicinal chemistry studies?

Methodological Answer:
The sulfoxide group enhances solubility and bioavailability while modulating target interactions:

  • Enzyme Inhibition : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of sulfoxide vs. sulfide analogs.
  • Metabolic Stability : Use hepatic microsome assays (human/rat) with LC-MS to track oxidation kinetics and metabolite formation .
  • In Vivo Studies : Administer radiolabeled (³⁵S) sulfoxide in rodent models to assess tissue distribution and excretion .

Basic: What are the industrial standards for validating sulfoxide purity in collaborative research?

Methodological Answer:
Adhere to pharmacopeial guidelines (e.g., USP-NF) for small molecules:

  • Identity Tests : FT-IR (S=O stretch ~1030–1060 cm⁻¹) and NMR match against reference spectra .
  • Impurity Profiling : Limit sulfide (<0.5%) and sulfone (<0.2%) via GC-FID with internal standards .

Advanced: How to design experiments to assess thermal decomposition pathways?

Methodological Answer:

  • TGA-DSC Coupling : Monitor mass loss and exothermic events (e.g., SO₂ release at ~200°C) .
  • Pyrolysis-GC-MS : Identify gaseous decomposition products (CO, CO₂) under controlled heating .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under varying storage conditions .

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